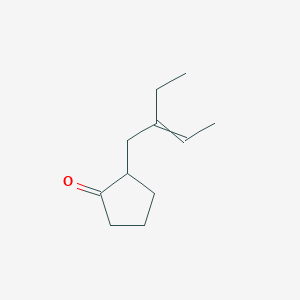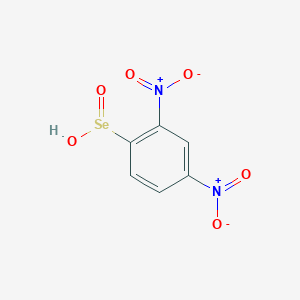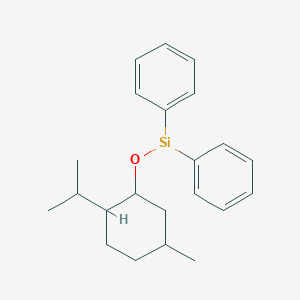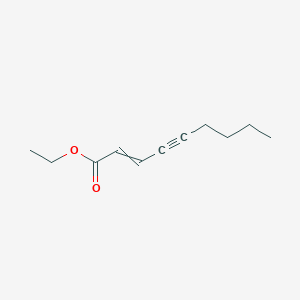
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester is an organophosphorus compound known for its applications in various fields, including agriculture and industry. It is a derivative of phosphonothioic acid and is characterized by the presence of phenyl, dichlorophenyl, and methyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester typically involves the reaction of phenylphosphonothioic acid with 3,5-dichlorophenol and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonothioates.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phenylphosphonic acid derivatives.
Reduction: Phenylphosphonothioate derivatives.
Substitution: Various substituted phosphonothioic acid esters.
Aplicaciones Científicas De Investigación
Phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and fungicides due to its effectiveness in controlling pests and diseases.
Mecanismo De Acción
The mechanism of action of phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Leptophos: Another organophosphorus compound with similar structural features but different substituents.
Phosvel: Known for its use as a pesticide, similar to phenylphosphonothioic acid O-(3,5-dichlorophenyl) O-methyl ester.
Abar: Shares structural similarities and is used in similar applications.
Uniqueness
This compound is unique due to its specific combination of phenyl, dichlorophenyl, and methyl ester groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
71432-20-7 |
|---|---|
Fórmula molecular |
C13H11Cl2O2PS |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
(3,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H11Cl2O2PS/c1-16-18(19,13-5-3-2-4-6-13)17-12-8-10(14)7-11(15)9-12/h2-9H,1H3 |
Clave InChI |
LDQKDZDQQPPUPM-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(C1=CC=CC=C1)OC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)


![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)



![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)


